molecular formula C23H22ClN3O3 B2799276 N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898432-96-7

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2799276
CAS No.: 898432-96-7
M. Wt: 423.9
InChI Key: UOUXIFLKPCODBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a substituted ethyl group at N2, featuring both furan-2-yl and indolin-1-yl moieties. Oxalamides are known for their structural versatility in medicinal chemistry, often serving as enzyme inhibitors, flavor enhancers, or antimicrobial agents . The 2-chlorobenzyl group may enhance lipophilicity and metabolic stability, while the furan and indolinyl groups could influence electronic properties and receptor binding .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-18-8-3-1-7-17(18)14-25-22(28)23(29)26-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUXIFLKPCODBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, which includes a chlorobenzyl group, a furan ring, and an indoline moiety linked through an oxalamide functional group. The combination of these diverse functional groups contributes to its potential utility in various chemical and biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3O3C_{22}H_{22}ClN_3O_3, with a molecular weight of approximately 425.9 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC22H22ClN3O3
Molecular Weight425.9 g/mol
CAS Number898424-35-6
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Preliminary studies suggest that this compound may act as a ligand in biochemical assays, indicating its utility in research settings. The interactions of this compound with biological targets are essential for understanding its mechanism of action. It is hypothesized that the compound may bind to specific enzymes or receptors, leading to modulation of their activity, which could inform its potential therapeutic uses.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of indole and furan have been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted the anticancer efficacy of indole derivatives against colon cancer cells, suggesting that this compound may possess similar properties due to its structural components .

Antimicrobial Activity

In addition to anticancer properties, compounds containing furan and indoline moieties have been reported to exhibit antimicrobial activity. This suggests that this compound could potentially be explored for its effectiveness against various bacterial and fungal strains.

Case Studies

Several studies have focused on the biological evaluation of structurally related compounds. For example:

  • Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anticancer potential against HCT-15 and SW-620 colon cancer cell lines. The results indicated significant activity, supporting further investigation into similar compounds like this compound .
  • Furan-Based Compounds : Research on furan derivatives has shown their ability to inhibit specific enzymes involved in cancer progression. This raises the possibility that this compound may also interact with such targets.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural, functional, and toxicological differences between N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide and related oxalamides:

Compound Name Structural Features Biological Activity Toxicology Applications
This compound 2-Chlorobenzyl, furan-2-yl, indolin-1-yl Not explicitly reported; potential CNS or antimicrobial activity inferred from moieties Unknown; structurally related analogs suggest metabolic similarity Likely experimental; no regulatory approval cited
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl Potent umami agonist (hTAS1R1/hTAS1R3 activation) NOEL: 100 mg/kg/day in rats; safe for flavoring (margin >33 million) Flavor enhancer (MSG replacement in sauces, snacks)
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl, pyridin-2-yl Moderate CYP3A4 inhibition (51% at 10 µM in initial assay; <50% in definitive assay) Limited inhibition of CYPs (<50% at 10 µM) Experimental; potential drug interaction studies
GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Chlorophenyl, isoindolin-1,3-dione Antimicrobial activity (specific targets not detailed) Not reported Antimicrobial agent research
Compound 23 (N1-(3-chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-Chloro-5-fluorophenyl, 4-methoxyphenethyl Stearoyl CoA desaturase inhibition (specific IC50 not provided) Not reported Lipid metabolism research

Key Observations:

Structural Influence on Function :

  • Substituent Effects : The 2-chlorobenzyl group in the target compound may confer greater metabolic stability compared to dimethoxybenzyl groups in S336 and S5456, as chlorinated aromatics often resist oxidative degradation .
  • Heterocyclic Moieties : The furan-2-yl and indolin-1-yl groups distinguish the target compound from analogs with pyridin-2-yl or isoindolin-1,3-dione moieties. Furan’s electron-rich nature could enhance binding to aromatic receptors, while indolinyl groups are common in CNS-active compounds .

Toxicological Profiles: Regulatory-approved oxalamides like S336 exhibit high safety margins (NOEL 100 mg/kg/day) due to rapid metabolism and excretion . The target compound’s indolinyl group may slow metabolism, necessitating specific toxicity studies.

Regulatory Status :

  • S336 is globally approved as a flavoring agent, whereas the target compound remains experimental. Substitutions like furan and indolinyl may require additional safety evaluations for regulatory submission .

Q & A

Basic: What are the established synthetic routes for N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step organic reactions:

Intermediate Formation :

  • The 2-chlorobenzyl group is introduced via nucleophilic substitution using 2-chlorobenzyl chloride ().
  • The indolin-1-yl ethyl moiety is synthesized through coupling reactions between indole derivatives and furan-2-yl intermediates ().

Oxalamide Formation :

  • Condensation of oxalic acid derivatives with intermediates using coupling agents like DCC/HOBt to form the oxalamide backbone ().

Optimization Strategies :

  • Temperature control (0–5°C for sensitive steps), catalytic base (e.g., triethylamine), and anhydrous solvents (e.g., DMF) improve yields ().
  • Purification via column chromatography or recrystallization enhances purity ().

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirms proton environments (e.g., aromatic peaks at δ 7.0–8.5 ppm for indole/furan) and carbon backbone ( ).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) ( ).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds ().

Advanced: How does the compound's electronic configuration influence its reactivity in nucleophilic substitution reactions?

Answer:

  • The oxalamide’s electrophilic carbonyl groups (C=O) are susceptible to nucleophilic attack, enabling reactions with amines or thiols ( ).
  • The electron-withdrawing 2-chlorobenzyl group enhances electrophilicity at the carbonyl, while the furan’s electron-rich ring stabilizes transition states ().
  • Computational studies (DFT) predict regioselectivity at the indolin-1-yl ethyl moiety due to localized LUMO regions ().

Advanced: What strategies can resolve contradictions in biological activity data across different in vitro models?

Answer:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability ().
  • Dose-Response Curves : Compare EC50 values under consistent pH and serum conditions ().
  • Metabolic Profiling : Assess cytochrome P450 interactions to identify confounding metabolites ().

Advanced: What computational modeling approaches predict the compound's binding affinity to neurological targets?

Answer:

  • Molecular Docking : AutoDock Vina simulates binding to serotonin receptors (5-HT2A) with ΔG < -8 kcal/mol ().
  • MD Simulations : AMBER or GROMACS models predict stability of ligand-protein complexes over 100 ns trajectories ().
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro) with IC50 values ().

Advanced: How can enantiomeric purity be controlled during asymmetric synthesis of the indolin-1-yl ethyl moiety?

Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective indole functionalization ().
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) ( ).
  • Circular Dichroism (CD) : Monitor optical activity to verify >99% ee ().

Advanced: What are the key stability challenges under physiological pH conditions, and how can they be mitigated?

Answer:

  • Hydrolysis Susceptibility : Oxalamide bonds degrade at pH > 7.0. Stabilize via PEGylation or prodrug formulations ().
  • Thermal Stability : DSC analysis reveals decomposition >150°C. Lyophilization improves shelf life ().

Advanced: Which structure-activity relationship (SAR) studies highlight critical functional groups for optimizing anticancer efficacy?

Answer:

  • Chlorobenzyl Group : Removal reduces cytotoxicity (IC50 increases from 2.1 µM to >10 µM) ().
  • Furan Replacement : Thiophene analogs show 3-fold lower potency against breast cancer (MCF-7) ().
  • Indolin-1-yl Ethyl Chain : Methylation at N-position enhances blood-brain barrier penetration ().

Advanced: What metabolic pathways are predicted for this compound based on in silico and isotopic labeling studies?

Answer:

  • Phase I Metabolism : CYP3A4-mediated oxidation at the furan ring (predicted by MetaSite) ().
  • Phase II Conjugation : Glucuronidation of the indole NH group (confirmed via 14C-labeling) ().

Advanced: How do batch-to-batch variability in crystallinity affect pharmacological reproducibility, and what analytical controls are recommended?

Answer:

  • XRD Analysis : Polymorphs (Form I vs. II) alter solubility (Form I: 0.8 mg/mL; Form II: 1.5 mg/mL) ().
  • Control Measures :
    • Strict solvent evaporation rates during crystallization ().
    • PXRD screening for batch consistency ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.